molecular formula C8H11N3O B2592321 3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole CAS No. 1872684-33-7

3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole

Cat. No.: B2592321
CAS No.: 1872684-33-7
M. Wt: 165.196
InChI Key: NAKRIOOOPNUIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C8H12N4O It is known for its unique structure, which includes an azetidine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole typically involves the reaction of azetidine-1-carbonyl chloride with 1-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring and pyrazole moiety may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azetidine-1-carbonyl)-1H-pyrazole
  • 3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine
  • 3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole is unique due to its specific combination of an azetidine ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

azetidin-1-yl-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-10-6-3-7(9-10)8(12)11-4-2-5-11/h3,6H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRIOOOPNUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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